molecular formula C23H16FNO3S2 B281369 4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No. B281369
M. Wt: 437.5 g/mol
InChI Key: FMGGJQSMQIOMEV-NJNXFGOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is a derivative of naphthalene and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in inflammation, tumor growth, or microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. However, further studies are needed to fully understand the effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its potential biological activity. This compound can be used to study the mechanisms of inflammation, tumor growth, and microbial growth. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for lab experiments.

Future Directions

There are several future directions for research on 4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One potential direction is to study the structure-activity relationship of this compound to identify more potent derivatives. Another direction is to investigate the potential use of this compound in drug development for the treatment of cancer, inflammation, and microbial infections. Additionally, the toxicity and safety of this compound need to be further studied to determine its potential use in clinical trials.
Conclusion:
In conclusion, 4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in drug development and clinical trials.

Synthesis Methods

The synthesis of 4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be achieved using different methods. One of the most common methods is the reaction of 4-fluoro-1-naphthaldehyde with 4-methylthiophenol in the presence of a base to form the corresponding Schiff base. This Schiff base is then reacted with benzenesulfonyl chloride to form the final product.

Scientific Research Applications

4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has potential applications in various scientific research fields. This compound has been studied for its anti-inflammatory, antitumor, and antimicrobial activities. It has also been used in the synthesis of other compounds with potential biological activities.

properties

Molecular Formula

C23H16FNO3S2

Molecular Weight

437.5 g/mol

IUPAC Name

(NE)-4-fluoro-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C23H16FNO3S2/c1-15-6-10-17(11-7-15)29-22-14-21(19-4-2-3-5-20(19)23(22)26)25-30(27,28)18-12-8-16(24)9-13-18/h2-14H,1H3/b25-21+

InChI Key

FMGGJQSMQIOMEV-NJNXFGOHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O

SMILES

CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O

Origin of Product

United States

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